N-(Phenylmethoxy)methanamin-hydrochlorid

Übersicht

Beschreibung

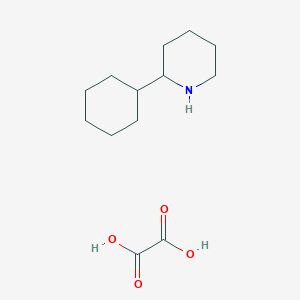

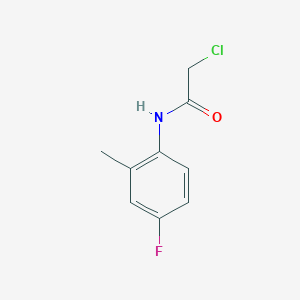

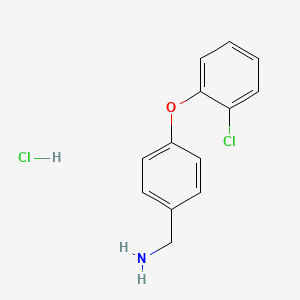

Methanamine, N-(phenylmethoxy)-, hydrochloride, also known as NPMH, is a widely used compound in scientific research and laboratory experiments. It is an organic compound with the chemical formula C6H13NO2·HCl and is a white, crystalline solid with a melting point of 118-120°C. NPMH has a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Elektrophile Aminierungsmittel

“N-(Phenylmethoxy)methanamin-hydrochlorid” oder “O-Benzyl-N-methylhydroxylamin-hydrochlorid” können als elektrophile Aminierungsmittel wirken . Diese Eigenschaft macht es nützlich in Übergangsmetall-katalysierten C–N-Bindungsbildungsreaktionen, die für die Synthese verschiedener organischer Moleküle und Pharmazeutika von Bedeutung sind .

Synthese von Heterocyclen

Diese Verbindung kann zur Synthese von Heterocyclen verwendet werden . Heterocyclische Verbindungen, wie z. B. 1,3,4-Oxadiazole, wurden erfolgreich zur Behandlung verschiedener Krankheiten bei Mensch und Tier eingesetzt und spielen eine wichtige Rolle in der modernen Landwirtschaft .

Biologische Aktivität

Verbindungen mit wünschenswerter biologischer Aktivität umfassen heterocyclische Einheiten wie 1,3,4-Oxadiazole . Es wurde bewiesen, dass viele Oxadiazol-Derivate antibakterielle, antivirale, blutdrucksenkende, antifungale, antineoplastische, krebshemmende, antioxidative, entzündungshemmende und schmerzlindernde Eigenschaften aufweisen .

Pflanzenschutzmittel

Verbindungen auf Basis von 1,3,4-Oxadiazol können aufgrund ihrer herbiziden, insektiziden und fungiziden Aktivität als Pflanzenschutzmittel wirken . Dies macht “this compound” oder “O-Benzyl-N-methylhydroxylamin-hydrochlorid” potenziell nützlich in der Landwirtschaft.

Wirkmechanismus

Target of Action

Methanamine, N-(phenylmethoxy)-, hydrochloride, also known as O-benzyl-N-methylhydroxylamine hydrochloride, is primarily used as a urinary tract antiseptic . Its primary targets are the bacteria that cause urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

The hydrolysis of methanamine to formaldehyde in acidic environments is a key step in its mechanism of action .

Pharmacokinetics

It is known that methenamine is readily absorbed from the gastrointestinal tract .

Result of Action

The hydrolysis of methanamine to formaldehyde results in a bactericidal effect, helping to treat and prevent urinary tract infections . The formaldehyde produced is toxic to bacteria, leading to their death and the subsequent reduction of infection .

Action Environment

The efficacy of Methanamine, N-(phenylmethoxy)-, hydrochloride is influenced by the pH of the environmentIn more acidic conditions (ph<6), it is hydrolyzed to formaldehyde, which is highly bactericidal . Therefore, the pH of the urine can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Methanamine, N-(phenylmethoxy)-, hydrochloride can cause skin irritation and serious eye irritation . It is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

Biochemische Analyse

Biochemical Properties

Methanamine, N-(phenylmethoxy)-, hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydroxylamine derivatives, which are involved in the formation of oximes and hydrazones . These interactions are crucial for various biochemical processes, including the synthesis of complex organic compounds.

Cellular Effects

Methanamine, N-(phenylmethoxy)-, hydrochloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within the cell .

Molecular Mechanism

The molecular mechanism of Methanamine, N-(phenylmethoxy)-, hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methanamine, N-(phenylmethoxy)-, hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing potential impacts on cell viability and metabolic processes.

Dosage Effects in Animal Models

The effects of Methanamine, N-(phenylmethoxy)-, hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating specific dosage ranges where the compound’s effects are most pronounced.

Metabolic Pathways

Methanamine, N-(phenylmethoxy)-, hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of organic compounds. For example, it may participate in the formation of oximes and hydrazones, which are important intermediates in organic synthesis . These interactions can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of Methanamine, N-(phenylmethoxy)-, hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s biochemical applications and minimizing potential side effects.

Subcellular Localization

Methanamine, N-(phenylmethoxy)-, hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall biochemical effects.

Eigenschaften

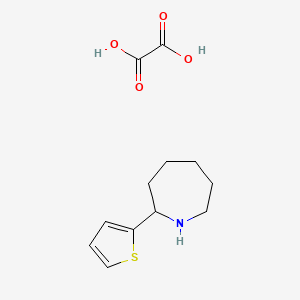

IUPAC Name |

N-phenylmethoxymethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLSFQUFEXQHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540170 | |

| Record name | N-(Benzyloxy)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71925-14-9 | |

| Record name | N-(Benzyloxy)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)